![molecular formula C10H14N2O2 B15302696 3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
3-[Benzyl(nitroso)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Benzyl(nitroso)amino]propan-1-ol is a chemical compound with the molecular formula C10H14N2O2 It is known for its unique structure, which includes a benzyl group, a nitroso group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(nitroso)amino]propan-1-ol typically involves the reaction of benzylamine with nitrous acid, followed by the addition of 3-chloropropan-1-ol. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with nitrous acid to form benzyl nitrosoamine.
Step 2: Benzyl nitrosoamine is then reacted with 3-chloropropan-1-ol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Benzyl(nitroso)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl nitroso oxide derivatives.
Reduction: Formation of 3-[Benzyl(amino)amino]propan-1-ol.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
3-[Benzyl(nitroso)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Benzyl(nitroso)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes. The benzyl group may facilitate binding to specific proteins, modulating their activity. The overall effect of the compound is determined by its ability to alter biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features but lacking the benzyl and nitroso groups.
Benzylamine: Contains the benzyl group but lacks the nitroso and propanol components.
Nitrosobenzene: Contains the nitroso group but lacks the propanol and benzylamine components.
Uniqueness
3-[Benzyl(nitroso)amino]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitroso and benzyl groups allows for diverse interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-benzyl-N-(3-hydroxypropyl)nitrous amide |
InChI |
InChI=1S/C10H14N2O2/c13-8-4-7-12(11-14)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 |
Clé InChI |
DQHMLICULHVJAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCCO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



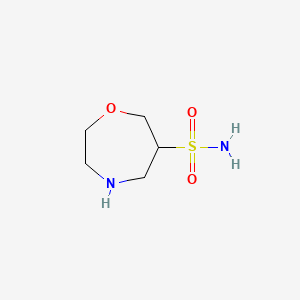
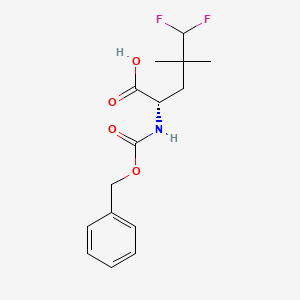
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
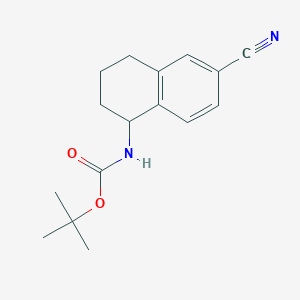
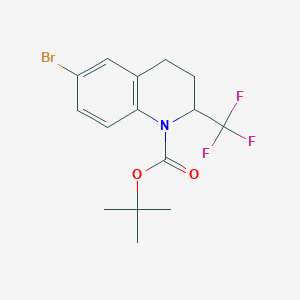
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
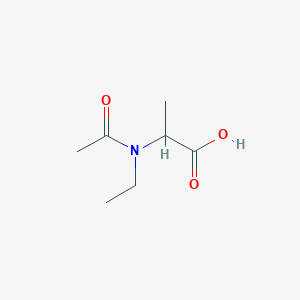
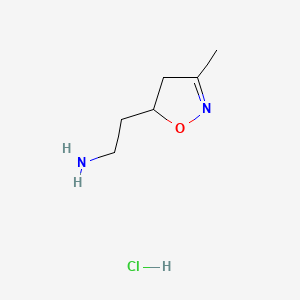
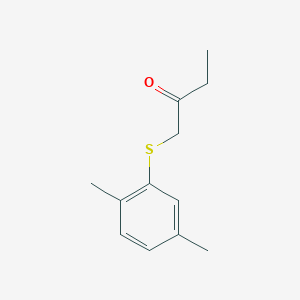
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)

![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
